N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a carboxamide group at position 6 and a furan-2-ylmethyl moiety at the nitrogen atom.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(13-6-8-2-1-4-18-8)9-7-14-12-15(11(9)17)3-5-19-12/h1-2,4,7H,3,5-6H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHIUQUCMJODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to afford the corresponding carbothioamide. This carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired thiazolo[3,2-a]pyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrate selective cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole and pyrimidine rings can enhance anticancer efficacy. Specifically, compounds with electron-withdrawing groups or additional aromatic systems have shown improved activity against human glioblastoma and melanoma cell lines .
Enzyme Inhibition
This compound has been explored for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The structural features of thiazolo[3,2-a]pyrimidines contribute to their binding affinity towards AChE, making them candidates for further development as therapeutic agents in neurodegenerative disorders .
Antidiabetic Properties
Recent studies have also investigated the antidiabetic potential of thiazole-containing compounds. For example, certain derivatives have been shown to enhance insulin sensitivity and reduce blood glucose levels in experimental models. The mechanism often involves modulation of metabolic pathways associated with glucose homeostasis .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:
Cyclization Reactions
The synthesis often employs cyclization reactions involving 2-amino-thiazoles and appropriate carbonyl compounds. These reactions are crucial for forming the thiazolo-pyrimidine core structure essential for biological activity.
Functional Group Modifications
Post-synthesis modifications are frequently performed to enhance solubility and bioavailability. This includes acylation or alkylation reactions that introduce various functional groups onto the core structure.
Case Studies and Research Findings
Several studies provide insights into the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electron Effects: The target compound’s furan substituent provides electron-rich aromaticity compared to electron-withdrawing fluorine atoms in the difluorophenyl analog .
- Solubility: The methoxy group in the 4-methoxyphenyl analog may enhance solubility relative to the hydrophobic phenyl or furan groups.
Spectroscopic and Crystallographic Data
- IR Spectroscopy:
- NMR Spectroscopy:
- Crystal Packing:
- Analogs with benzylidene substituents () exhibit flattened boat conformations and hydrogen-bonded chains, suggesting the target compound may adopt similar packing motifs .
Biological Activity
N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) derived from recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₇H₁₅N₃O₅S
- Molecular Weight : 373.4 g/mol
- CAS Number : 1208933-34-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
-
Mechanism of Action :
- The compound exhibits cytotoxic effects primarily through the inhibition of key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. Molecular docking studies suggest that it binds effectively to the active site of EGFR, disrupting its function and leading to decreased cell viability in cancer lines like HT29 (colon cancer) and DU145 (prostate cancer) .
- Case Studies :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific modifications to the thiazolo[3,2-a]pyrimidine framework can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups at positions 4 and 5 | Increased cytotoxicity |
| Presence of a furan moiety | Enhanced binding affinity to EGFR |
| Substitution patterns on the thiazole ring | Critical for maintaining activity against various cancer types |
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, comparisons with other thiazole-containing compounds are essential:
| Compound Name | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Compound A | 1.61 | EGFR Inhibition |
| Compound B | 1.98 | Tubulin Polymerization Inhibition |
| N-(furan-2-yl)methyl derivative | <1.0 | Dual Inhibition of EGFR and VEGF |
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like N-[(furan-2-yl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer: The synthesis typically involves cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example:
- Step 1: React 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid in acetic acid/acetic anhydride under reflux (8–10 hours) to form the thiazolopyrimidine core .
- Step 2: Introduce the furan-2-ylmethyl group via a benzylidene condensation using 2-furaldehyde derivatives and sodium acetate as a catalyst .
- Purification: Recrystallize from ethyl acetate/ethanol (3:2) to obtain single crystals for structural validation .
Q. Key Reagents and Conditions
| Reagent | Role | Conditions | Yield |
|---|---|---|---|
| Chloroacetic acid | Cyclizing agent | Reflux in AcOH/Ac₂O | 78% |
| 2-Furaldehyde | Substituent source | NaOAc catalyst, 8–10 h | 70–85% |
Q. How is the molecular conformation of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) at 296 K .
- Refinement: Employ SHELXL for structure solution, with H atoms placed in calculated positions (riding model) and anisotropic displacement parameters for non-H atoms .
- Key Observations:
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved for structurally similar analogs?
Methodological Answer: Contradictions often arise from substituent effects or packing interactions. Resolution strategies include:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H⋯O, π–π stacking) to explain packing variations .
- Computational Modeling: Compare experimental data with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to assess steric/electronic influences .
- Statistical Validation: Use R-factor ratios and residual density maps to evaluate data quality across studies .
Example: In ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-thiazolopyrimidine-6-carboxylate, fluorination at the 4-position reduces dihedral angles by 5–7° compared to non-fluorinated analogs due to enhanced electronic delocalization .
Q. What strategies optimize the biological activity of thiazolopyrimidine derivatives?
Methodological Answer:
- Substituent Screening: Replace the furan-2-ylmethyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate binding affinity. Test via in vitro kinase assays (e.g., Src/Abl inhibition) .
- Bioisosteric Replacement: Substitute the carboxamide moiety with sulfonamide or oxadiazole groups to enhance metabolic stability .
- Structure-Activity Relationship (SAR): Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., ATP-binding pockets) .
Case Study: BMS-354825, a dual Src/Abl inhibitor, achieved 90% tumor regression in xenograft models via optimized thiazole-carboxamide substitution .
Q. How are synthetic byproducts or polymorphic impurities characterized and mitigated?
Methodological Answer:
- HPLC-MS Analysis: Use a C18 column (ACN/H₂O gradient) to detect impurities. For example, ethyl ester hydrolysis byproducts may form during prolonged reflux .
- Thermogravimetric Analysis (TGA): Identify polymorphic transitions (e.g., melting points: 427–428 K for pure vs. 410–415 K for impure crystals) .
- Process Optimization: Reduce reaction time (≤8 hours) and control pH (4.5–5.0) to minimize side reactions .
Q. What advanced spectroscopic techniques complement SC-XRD for structural elucidation?
Methodological Answer:
- Solid-State NMR: Assign ¹³C chemical shifts to confirm carbonyl environments (e.g., 5-oxo vs. 3-oxo tautomers) .
- IR Spectroscopy: Identify hydrogen bonding via O–H/N–H stretches (e.g., 3200–3400 cm⁻¹ regions) .
- Dynamic Light Scattering (DLS): Monitor aggregation in solution-phase studies, which may affect bioactivity .
Q. Data Contradiction Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
